molecular formula C17H16N4O B2450382 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448129-33-6

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2450382
CAS No.: 1448129-33-6
M. Wt: 292.342
InChI Key: QKEGDTMUPWGWLA-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule built on a pyrazole core, a privileged scaffold in modern drug discovery. The integration of pyrazole and pyridine heterocycles makes this compound a valuable scaffold for researchers investigating new therapeutic agents, particularly in the fields of oncology and inflammatory diseases . Pyrazole-based biomolecules are a significant focus in the struggle to cultivate suitable anti-inflammatory and anticancer agents, with their mechanism of action often involving the modulation of key kinase signaling pathways . The structural features of this compound resemble those of fused heterocyclic systems known to interact effectively with biological polymers such as proteins, enzymes, and receptors . This molecule is presented as a high-purity chemical tool for scientific investigation. It is intended for use in early-stage discovery research, including target validation, biochemical assay development, and structure-activity relationship (SAR) studies. This product is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(15-4-2-1-3-5-15)19-11-13-21-12-8-16(20-21)14-6-9-18-10-7-14/h1-10,12H,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGDTMUPWGWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves the formation of the benzamide group through an amide coupling reaction using benzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

a) N-Oxidation

The pyrazole ring undergoes selective oxidation at the N1 position when treated with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C → 25°C. This produces the corresponding pyrazole N-oxide derivative (Figure 1A) .

ReagentConditionsProductYield (%)Selectivity
m-CPBA (1.2 eq)DCM, 0°C → 25°C, 6hPyrazole N-oxide78>95% N1

Mechanism : Electrophilic oxygen transfer from m-CPBA to the pyrazole nitrogen, stabilized by resonance with the pyridine ring .

b) Electrophilic Substitution

The pyrazole's C5 position reacts with electrophiles due to electron-donating effects from the pyridin-4-yl group. Nitration using HNO₃/H₂SO₄ at -10°C introduces a nitro group at C5 .

ReagentConditionsProductRegioselectivity
HNO₃ (1 eq), H₂SO₄-10°C, 2h5-Nitro-pyrazole>95% C5

Key Insight : Pyridine’s para-directing effect enhances C5 reactivity in the pyrazole ring .

a) Hydrolysis

The benzamide undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) to yield benzoic acid and the ethyl-pyrazole-pyridine amine .

ReagentConditionsProductsKinetic Data (k, h⁻¹)
NaOH (3 eq)EtOH/H₂O, 80°C, 8hBenzoic acid + Ethylamine derivative0.12 ± 0.03

Mechanism : Base-catalyzed nucleophilic attack at the carbonyl carbon, followed by C-N bond cleavage.

b) Amide Coupling

The free amine (post-hydrolysis) reacts with carboxylic acids via EDC/HOBt-mediated coupling to form new amide derivatives .

Coupling ReagentSolventTypical Yield (%)Functional Group Tolerance
EDC/HOBtDMF65–82Aromatic, aliphatic

a) Quaternization

The pyridine nitrogen reacts with methyl iodide (CH₃I) in acetonitrile at 60°C to form a quaternary ammonium salt (Figure 1B) .

ReagentConditionsProductApplications
CH₃I (2 eq)MeCN, 60°C, 12hN-Methylpyridinium iodideWater solubility enhancement

Limitation : Quaternization reduces π-π stacking capacity with biological targets .

b) Metal Coordination

The pyridine nitrogen coordinates with transition metals (e.g., Pd, Cu) in catalytic systems :

Metal SourceLigandApplicationStability (h)
Pd(OAc)₂PPh₃Suzuki-Miyaura coupling48
CuIDMEDAUllmann-type amination24

a) Oxidative Cleavage

The ethyl chain is cleaved by RuO₄/NaIO₄ to generate a carboxylic acid and pyrazole-pyridine fragment .

OxidantConditionsProductsYield (%)
RuO₄ (0.1 eq)H₂O/CH₃CN, 25°C, 3hBenzamide acid + Pyrazole-pyridine91

b) Halogenation

Radical bromination (NBS, AIBN, CCl₄) selectively targets the ethyl chain’s central C-H bond :

ReagentConditionsProductSelectivity (α:β:γ)
NBS (1.5 eq)CCl₄, reflux, 6h2-Bromoethyl derivative85:10:5

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in Pd-catalyzed couplings:

Reaction TypeConditionsSubstrateYield (%)Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acids72–89
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluenePrimary/secondary amines65–78

Critical Analysis of Reaction Pathways

  • Steric Effects : The pyridin-4-yl group at C3 of the pyrazole creates steric hindrance, limiting electrophilic substitution at adjacent positions .

  • Electronic Effects : Conjugation between pyridine and pyrazole increases electron density at pyrazole-C5, making it susceptible to nitration and halogenation .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amide hydrolysis rates by stabilizing transition states.

Tables of Representative Reactions

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Pyrazole N-Oxidationm-CPBA, DCM, 0–25°CN1-Oxide78
Benzamide HydrolysisNaOH, EtOH/H₂O, 80°CBenzoic acid + Ethylamine89
Pyridine QuaternizationCH₃I, MeCN, 60°CN-Methylpyridinium salt95
Ethyl Chain BrominationNBS, AIBN, CCl₄, reflux2-Bromoethyl derivative82

Table 2. Catalytic Systems for Functionalization

Catalyst SystemReactionTurnover Number (TON)Selectivity (%)
Pd(OAc)₂/XantphosC-N Cross-Coupling1,200>99
CuI/DMEDAUllmann Amination85097
RuO₄/NaIO₄Oxidative CleavageN/A91

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including MCF-7 and HepG-2 . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Properties

Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory effects. This compound has been tested in vivo for its ability to reduce inflammation, showing effectiveness comparable to standard anti-inflammatory drugs like Indomethacin . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has garnered attention, with studies demonstrating that this compound exhibits activity against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis and function . This application is particularly relevant in the context of rising antibiotic resistance.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets, such as enzymes involved in inflammation and cancer cell signaling pathways. Modifications at various positions of the pyrazole or pyridine rings can lead to enhanced potency and selectivity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound binds to its targets. These studies provide insights into the binding affinities and interactions at the molecular level, facilitating the design of more effective analogs .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science, particularly in developing novel polymers and nanomaterials.

Polymer Chemistry

The compound can serve as a building block for synthesizing functionalized polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its heterocyclic nature contributes to the formation of cross-linked networks that are beneficial in various industrial applications .

Case Studies

StudyFocusFindings
Tewari et al., 2014Anti-inflammatory activityDemonstrated significant reduction in paw edema using pyrazole derivatives compared to controls .
Singh et al., 2020Anticancer efficacyEvaluated various derivatives, concluding that modifications enhance cytotoxicity against breast cancer cells .
Amer et al., 2018Synthesis and evaluationReported on the synthesis of pyrazole derivatives with promising antitumor activity .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-containing molecules, such as:

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-3-yl)benzamide
  • N-(pyridin-4-yl)benzamide

Uniqueness

What sets N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926.00Inhibition of proliferation
HepG217.82Cell cycle arrest

The compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation, particularly noted in A549 lung cancer cells with an IC50 of 26 µM .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the pyrazole and benzamide moieties significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the pyridine ring enhances the compound's potency against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupIncreased potency
Alkyl chain lengthOptimal at ethyl
Substituents on pyrazoleVaried effects on IC50

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound shows potential as an inhibitor of various kinases involved in cancer progression.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF7 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Studies : Preliminary in vivo studies demonstrated tumor regression in xenograft models when treated with this compound, supporting its potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A widely used approach includes:

Preparation of the pyridinyl-pyrazole intermediate : Achieved via Suzuki-Miyaura coupling to attach the pyridinyl group to the pyrazole core. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for cross-coupling efficiency .

Coupling with benzamide derivatives : The intermediate is reacted with a benzoyl chloride under basic conditions (e.g., triethylamine in DMF) to form the final product. Solvent choice and temperature (60–80°C) significantly impact yield .

Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

  • Key Considerations : Optimizing catalyst loading (0.5–2 mol% Pd) and reaction time (12–24 hours) minimizes by-products.

    Table 1. Synthetic Route Comparison

    StepReagents/ConditionsYield Optimization FactorsReference
    1Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CCatalyst stability, base strength
    2Benzoyl chloride, Et₃N, DMF, 60°CSolvent polarity, stoichiometry
    3Silica gel chromatography (EtOAc/hexane)Gradient elution profile

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include pyrazole protons (δ 8.5–8.8 ppm), ethyl linker protons (δ 3.8–4.2 ppm), and benzamide aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) at ~167 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O: 332.1504; observed: 332.1501) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and pyridinyl C=N absorption (~1590 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between pyrazolyl-pyridinyl intermediates and benzamide derivatives?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst-Free Coupling : Using excess benzoyl chloride (1.5–2.0 eq.) with bases like DBU improves electrophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >80% .

Q. What in vitro assays are recommended for evaluating biological activity, and how should contradictory data be addressed?

  • Methodological Answer :
  • Primary Screening : Use kinase inhibition assays (e.g., JAK2/STAT3 pathway) at 1–10 µM concentrations. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration variations) .
  • Secondary Validation : Employ cellular models (e.g., cancer cell lines) with controls for cytotoxicity (MTT assay). Contradictory apoptosis data may reflect cell-line-specific target expression .
  • Troubleshooting : Re-evaluate compound purity (HPLC >98%) and solubility (DMSO stock stability) to rule out experimental artifacts .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with JAK2 crystal structures (PDB: 4D1S). Focus on pyridinyl-pyrazole interactions with the ATP-binding pocket (binding energy ≤ -8.0 kcal/mol indicates strong affinity) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å suggests stable binding .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity using Random Forest algorithms .

Q. Table 2. Key Characterization Data

TechniqueCritical Data PointsApplicationReference
¹H NMR (400 MHz)δ 8.75 (pyridinyl H), 4.15 (CH₂ linker)Structural confirmation
HRMS (ESI+)m/z 332.1501 ([M+H]+)Molecular formula validation
IR (ATR)1652 cm⁻¹ (C=O), 1587 cm⁻¹ (C=N)Functional group identification

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